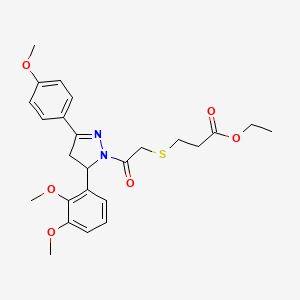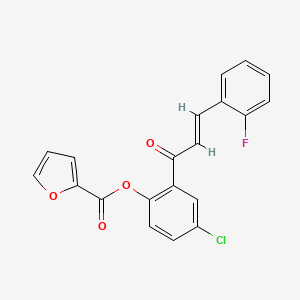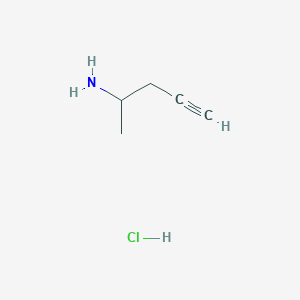
1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine is a chemical compound that features a unique structure combining an adamantane moiety and a morpholine ring The adamantane structure is known for its rigidity and stability, while the morpholine ring introduces a degree of flexibility and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine can be synthesized through a multi-step process involving the following key steps:
Formation of Adamantane Derivative: The synthesis begins with the functionalization of adamantane to introduce a suitable leaving group, such as a halide.
Nucleophilic Substitution: The adamantane derivative undergoes nucleophilic substitution with a morpholine derivative to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and reduce costs. This includes the use of efficient catalysts, solvent systems, and reaction temperatures to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the amine group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Material Science: Its stability and rigidity make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane moiety provides stability and enhances binding affinity, while the morpholine ring introduces flexibility and reactivity. These interactions can modulate biological pathways and elicit specific effects.
Comparison with Similar Compounds
1-(Adamantan-1-YL)-2-(piperidin-4-YL)ethan-1-amine: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(Adamantan-1-YL)-2-(pyrrolidin-4-YL)ethan-1-amine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness: 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of adamantane and morpholine provides a balance of stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(1-adamantyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c17-15(11-18-1-3-19-4-2-18)16-8-12-5-13(9-16)7-14(6-12)10-16/h12-15H,1-11,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMFFKSKIAIBCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C23CC4CC(C2)CC(C4)C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953908-68-4 |
Source


|
| Record name | 1-(adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375910.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/new.no-structure.jpg)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride](/img/structure/B2375915.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2375918.png)


![methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate](/img/structure/B2375924.png)
![4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2375925.png)
![2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline](/img/structure/B2375926.png)

![[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2375928.png)
![ethyl (2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoprop-2-enoate](/img/structure/B2375929.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2375933.png)
